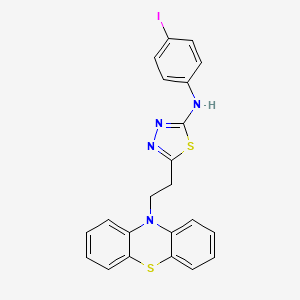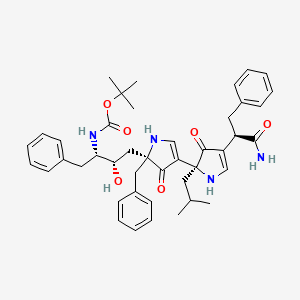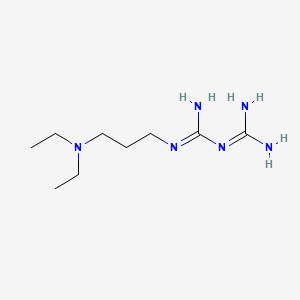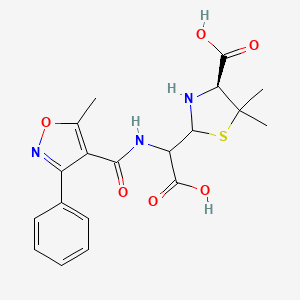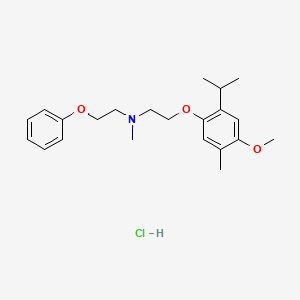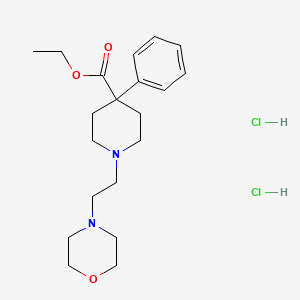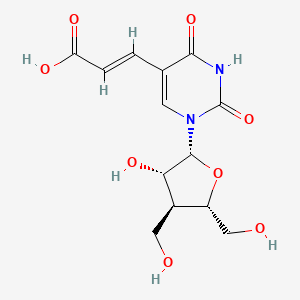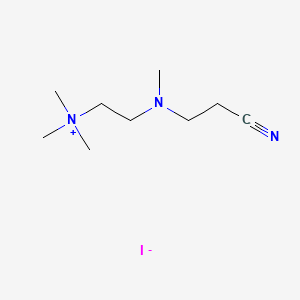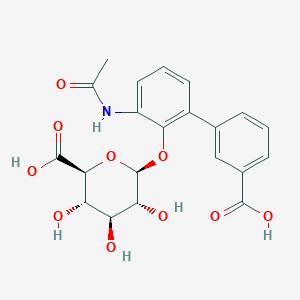
Eltrombopag metabolite M3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eltrombopag metabolite M3 is a significant metabolite of eltrombopag, a small-molecule thrombopoietin receptor agonist. Eltrombopag is primarily used to treat thrombocytopenia, a condition characterized by low platelet counts. Metabolite M3 is formed through the metabolic processes in the body and plays a crucial role in the pharmacokinetics and pharmacodynamics of eltrombopag .
Preparation Methods
The preparation of eltrombopag and its metabolites involves several synthetic routes and reaction conditions. Eltrombopag is synthesized through a series of chemical reactions, including the formation of biphenyl carboxylic acid derivatives and their subsequent functionalization. The industrial production of eltrombopag involves the use of various reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Eltrombopag metabolite M3 undergoes several types of chemical reactions, including oxidation, reduction, and conjugation. Common reagents used in these reactions include cytochrome P450 enzymes, glucuronic acid, and glutathione. The major products formed from these reactions are various conjugates, such as glucuronides and glutathione-related conjugates .
Scientific Research Applications
Eltrombopag metabolite M3 has several scientific research applications. In chemistry, it is studied for its role in the metabolic pathways of eltrombopag. In biology and medicine, it is investigated for its effects on platelet production and its potential therapeutic uses in treating thrombocytopenia and other related conditions. Additionally, eltrombopag and its metabolites are explored for their potential use in treating conditions like aplastic anemia and hepatitis C .
Mechanism of Action
The mechanism of action of eltrombopag metabolite M3 involves its interaction with the thrombopoietin receptor. Eltrombopag stimulates the phosphorylation of STAT and JAK proteins, leading to increased platelet production. Unlike other thrombopoietin receptor agonists, eltrombopag does not activate the AKT pathway, which makes its mechanism of action unique .
Comparison with Similar Compounds
Eltrombopag metabolite M3 can be compared with other thrombopoietin receptor agonists, such as romiplostim and avatrombopag. While all these compounds aim to increase platelet production, eltrombopag’s unique mechanism of action and its ability to interact with the transmembrane domain of the thrombopoietin receptor set it apart. Additionally, eltrombopag’s metabolites, including M3, contribute to its overall efficacy and safety profile .
Properties
CAS No. |
1395101-33-3 |
|---|---|
Molecular Formula |
C21H21NO10 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-acetamido-6-(3-carboxyphenyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H21NO10/c1-9(23)22-13-7-3-6-12(10-4-2-5-11(8-10)19(27)28)17(13)31-21-16(26)14(24)15(25)18(32-21)20(29)30/h2-8,14-16,18,21,24-26H,1H3,(H,22,23)(H,27,28)(H,29,30)/t14-,15-,16+,18-,21+/m0/s1 |
InChI Key |
WSNCGMGDGZPBBR-DQSYDGHTSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC(=CC=C3)C(=O)O |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


